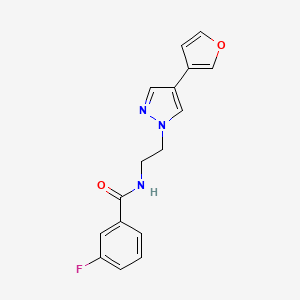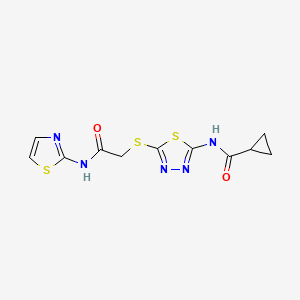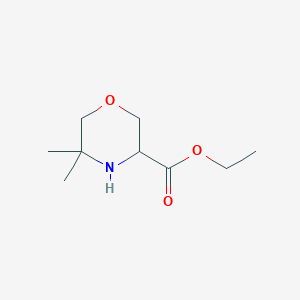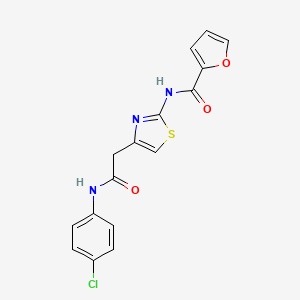![molecular formula C22H29N5O2 B2662925 3-Butyl-10-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione CAS No. 923378-31-8](/img/structure/B2662925.png)
3-Butyl-10-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Butyl-10-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
BenchChem offers high-quality 3-Butyl-10-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butyl-10-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization Compounds like 3-Butyl-10-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione are synthesized using multi-step reactions starting from basic chemical precursors. For instance, novel compounds including 4-butyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-diones were synthesized using ethyl cyanacetate, demonstrating the versatility in synthesizing diazepine derivatives under mild reaction conditions (Yang Gui-chun, 2011). Similarly, structural characterization through techniques such as NMR spectroscopy and HRMS is crucial for confirming the molecular structure of synthesized compounds, as seen in studies involving curcumin-related 1,4-diazepines (A. Andrade et al., 2015).
Biological Applications The structural motif of 1,4-diazepines has been explored for various biological applications, including as inhibitors of estrogen biosynthesis, showcasing their potential in the treatment of hormone-dependent breast cancer (R. Hartmann & C. Batzl, 1986). Furthermore, the synthesis of novel 1,4-diazepines as HDM2 antagonists supports their use in cancer treatment by targeting the HDM2-p53 interaction, highlighting the therapeutic potential of such compounds (P. Raboisson et al., 2005).
Chemical Properties and Reactivity The chemical reactivity and properties of diazepine derivatives, including their formation and conformational studies, are essential for understanding their potential applications in medicinal chemistry. For example, studies on the synthesis, characterization, and photophysical properties of novel 1,4-diazepine-2,3-dicarbonitriles reveal insights into their structural and electronic characteristics, which can influence their applicability in various scientific fields (E. Wieczorek et al., 2016).
properties
IUPAC Name |
3-butyl-10-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-4-6-13-27-20(28)18-19(24(3)22(27)29)23-21-25(14-7-8-15-26(18)21)17-11-9-16(5-2)10-12-17/h9-12H,4-8,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYFFZWPOFALMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CCCCN3C4=CC=C(C=C4)CC)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-10-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2662842.png)
![1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole](/img/structure/B2662843.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2662845.png)
![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2662847.png)


![ethyl 3-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)benzoate](/img/structure/B2662851.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2662855.png)


![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2662863.png)